2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol . This compound is characterized by the presence of a chloro group, two difluoro groups, and a methoxyphenyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone involves its reactivity with various nucleophiles and electrophiles. The chloro and difluoro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The methoxy group can undergo oxidation or substitution reactions, further modifying the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,6-dimethyl-phenyl)-2,2-difluoro-ethanone: Similar structure but with dimethyl groups instead of a methoxy group.
2-Chloro-2,2-difluoro-1-(2-fluoro-5-methoxyphenyl)ethanone: Similar structure but with an additional fluoro group.
Uniqueness
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is unique due to the presence of both chloro and difluoro groups, which enhance its electrophilicity and reactivity. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUOGMQHXUQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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